N-(4-isopropoxy-3-methoxybenzyl)-beta-alanine

Catalog No.
S12967283
CAS No.
M.F
C14H21NO4
M. Wt
267.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(4-isopropoxy-3-methoxybenzyl)-beta-alanine

Product Name

N-(4-isopropoxy-3-methoxybenzyl)-beta-alanine

IUPAC Name

3-[(3-methoxy-4-propan-2-yloxyphenyl)methylamino]propanoic acid

Molecular Formula

C14H21NO4

Molecular Weight

267.32 g/mol

InChI

InChI=1S/C14H21NO4/c1-10(2)19-12-5-4-11(8-13(12)18-3)9-15-7-6-14(16)17/h4-5,8,10,15H,6-7,9H2,1-3H3,(H,16,17)

InChI Key

MCDBMHVSZPGFLF-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)CNCCC(=O)O)OC

N-(4-isopropoxy-3-methoxybenzyl)-beta-alanine is a compound that features a beta-alanine moiety linked to a benzyl group, which is further substituted with isopropoxy and methoxy groups. The chemical structure can be represented as follows:

  • Chemical Formula: C13H19NO3
  • Molecular Weight: 235.30 g/mol

The presence of the isopropoxy and methoxy groups on the benzyl ring contributes to the compound's unique properties, potentially influencing its biological activity and interactions.

Typical of amino acids and aromatic compounds. Key reactions may include:

  • Esterification: The carboxylic acid group of beta-alanine can react with alcohols to form esters.
  • Amide Formation: The compound can form amides with various amines, enhancing its versatility in drug design.
  • Electrophilic Aromatic Substitution: The methoxy and isopropoxy groups can direct electrophiles to specific positions on the aromatic ring during substitution reactions.

These reactions are essential for synthesizing derivatives or modifying the compound for specific applications.

  • Neuroprotective Effects: Beta-alanine itself is known for its role in neurotransmission and may influence cognitive functions.
  • Antioxidant Properties: The aromatic substituents could provide antioxidant benefits, protecting cells from oxidative stress.
  • Modulation of Amino Acid Transport: The compound may interact with amino acid transporters, influencing cellular uptake mechanisms.

Synthesis of N-(4-isopropoxy-3-methoxybenzyl)-beta-alanine typically involves multi-step organic reactions:

  • Preparation of the Benzyl Derivative:
    • Start with 4-isopropoxy-3-methoxybenzaldehyde.
    • React with beta-alanine under acidic conditions to form the desired amine.
  • Purification:
    • Use chromatography to isolate and purify the final product.

This method provides a straightforward approach to synthesizing the compound while allowing for modifications to enhance yield or purity.

N-(4-isopropoxy-3-methoxybenzyl)-beta-alanine has potential applications in various fields:

  • Pharmaceutical Development: As a precursor or active ingredient in drug formulations targeting neurological disorders or metabolic conditions.
  • Research Reagent: Useful in studies involving amino acid transport or neurotransmitter modulation.
  • Cosmetic Industry: Potentially employed in formulations aimed at skin protection due to its antioxidant properties.

Interaction studies involving N-(4-isopropoxy-3-methoxybenzyl)-beta-alanine could focus on:

  • Target Protein Binding: Investigating how the compound binds to specific receptors or enzymes relevant to its proposed biological activities.
  • Metabolic Pathways: Understanding how it influences metabolic processes, particularly those involving amino acids or neurotransmitters.

Such studies are critical for elucidating the compound's mechanism of action and therapeutic potential.

Several compounds share structural similarities with N-(4-isopropoxy-3-methoxybenzyl)-beta-alanine, including:

  • N-(4-Aminobenzoyl)-beta-alanine
    • Features an amino group instead of isopropoxy and methoxy substitutions.
    • Known for its role in drug conjugates.
  • N-(4-Methylphenyl)-beta-alanine
    • Contains a methyl group on the phenyl ring.
    • Exhibits different binding affinities and biological activities compared to N-(4-isopropoxy-3-methoxybenzyl)-beta-alanine.
  • N-(3-Methoxyphenyl)-beta-alanine
    • Similar in structure but lacks the isopropoxy group.
    • May show distinct pharmacological profiles due to variations in substitution patterns.

Unique Features

The uniqueness of N-(4-isopropoxy-3-methoxybenzyl)-beta-alanine lies in its specific combination of substituents, which may enhance its solubility, stability, and interaction with biological targets compared to similar compounds. This structural diversity allows for tailored applications in medicinal chemistry and related fields.

XLogP3

-1.1

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

267.14705815 g/mol

Monoisotopic Mass

267.14705815 g/mol

Heavy Atom Count

19

Dates

Last modified: 08-10-2024

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